2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione
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Overview
Description
2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of 4-bromoaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the benzodiazepine core.
Introduction of the Indene-1,3-dione Moiety: The benzodiazepine core is then subjected to a Friedel-Crafts acylation reaction with indene-1,3-dione in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the indene-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its benzodiazepine core, which is known for its anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione is primarily related to its interaction with the central nervous system. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The bromophenyl group may also contribute to its binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione is unique due to the presence of the indene-1,3-dione moiety, which is not commonly found in other benzodiazepines. This structural feature may impart additional chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-15-11-9-14(10-12-15)20-13-21(27-19-8-4-3-7-18(19)26-20)22-23(28)16-5-1-2-6-17(16)24(22)29/h1-12,20,22,26H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVVVXCLMFYDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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